molecular formula C8H6F6N2 B13456413 4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine

4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B13456413
M. Wt: 244.14 g/mol
InChI Key: IEFUQNRJHOAJMO-UHFFFAOYSA-N
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Description

4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H6F6N2 It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and two trifluoromethyl groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3,5-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly impact its chemical reactivity and biological activity. The combination of these groups with the pyridine ring and a methyl substituent provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

4-methyl-3,5-bis(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C8H6F6N2/c1-3-4(7(9,10)11)2-16-6(15)5(3)8(12,13)14/h2H,1H3,(H2,15,16)

InChI Key

IEFUQNRJHOAJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(F)(F)F)N)C(F)(F)F

Origin of Product

United States

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